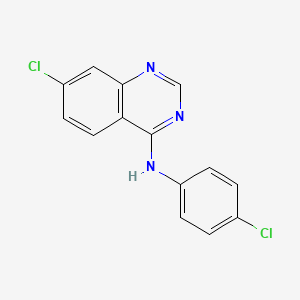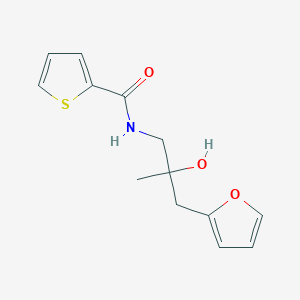
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of various precursors in the presence of a base . For example, Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate, THF, KOH, and H2O were reacted for 6 hours at room temperature . The solvent was then removed, and the residue was acidified with concentrated hydrochloric acid to pH 2–3 .Scientific Research Applications
Pharmacological Investigations
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment : A derivative closely related to the specified chemical, used in the development of diabetes treatment, showed potent inhibition of dipeptidyl peptidase IV, indicating its potential as a new treatment for type 2 diabetes. This compound demonstrated high oral bioavailability and low plasma protein binding in preclinical species (Ammirati et al., 2009).
Antineoplastic Activity in Chronic Myelogenous Leukemia : Flumatinib, a compound with a structure similar to the queried molecule, is under clinical trials for its antineoplastic activity against chronic myelogenous leukemia (CML). It showed that the parent drug was the main form recovered in human plasma, indicating significant stability and potential efficacy in treating CML (Gong et al., 2010).
Biochemical and Molecular Studies
Antiproliferative Activity Against Human Cancer Cell Lines : Research into 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the queried compound, revealed antiproliferative effects against several human cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).
TRPV4 Antagonists for Pain Treatment : A series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in models of induced mechanical hyperalgesia. This indicates the potential of compounds with similar structures for developing new pain therapies (Tsuno et al., 2017).
Synthesis and Structural Analysis
- Microwave-Assisted Synthesis and Antibacterial Activity : Studies on microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, sharing structural features with the queried compound, demonstrated significant antibacterial activity, suggesting the potential for developing new antimicrobial agents (C.Merugu et al., 2010).
Mechanism of Action
Target of Action
Compounds with a pyrimidinyl and piperazinyl structure often interact with various types of receptors in the body, such as G protein-coupled receptors (GPCRs) or ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Once “(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone” binds to its target, it could either activate or inhibit the function of the receptor, leading to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets a GPCR, it could affect pathways such as the cAMP pathway or the phosphoinositide pathway, leading to changes in cellular activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O/c1-11-21-13(16(17,18)19)10-14(22-11)23-6-8-24(9-7-23)15(25)12-2-4-20-5-3-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBASMOOWNIHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)
![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2640876.png)
![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2640877.png)
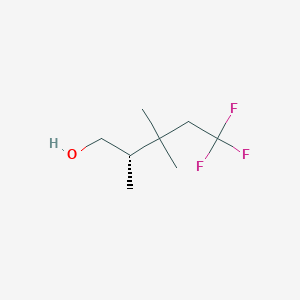

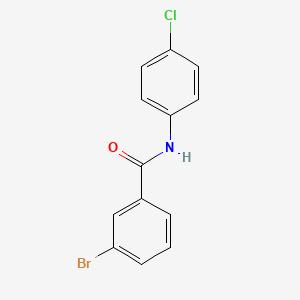
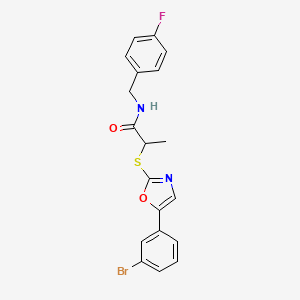
![2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2640884.png)
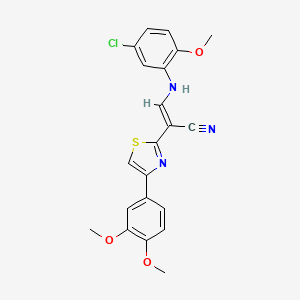
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)
